molecular formula C15H19BrN2O3 B13497324 Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13497324
M. Wt: 355.23 g/mol
InChI Key: UNSKIKUXCSGSAM-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protecting group, a 3-oxo moiety, and a 2-bromophenyl substituent at position 2 of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting protease inhibitors, kinase modulators, and antimicrobial agents. The bromine atom at the ortho position of the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization .

The tert-butyl group provides steric protection to the amine, improving stability during synthetic steps, while the 3-oxo group introduces electron-withdrawing character, influencing the reactivity of the piperazine ring. Synthesis typically involves palladium-catalyzed coupling or nucleophilic substitution, as seen in analogous compounds .

Properties

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12(18)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,19)

InChI Key

UNSKIKUXCSGSAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 2-bromophenylamine with tert-butyl 3-oxopiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The following table summarizes key structural differences and their implications:

Compound Name Substituent Position & Groups Molecular Weight Key Properties/Applications Reference
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate (Target) 2-(2-Bromophenyl), 3-oxo, tert-butyl carboxylate 369.25 g/mol Cross-coupling precursor, drug intermediate
tert-Butyl 2-(3-bromophenyl)-3-oxopiperazine-1-carboxylate 2-(3-Bromophenyl) 369.25 g/mol Altered spatial arrangement for receptor binding
Benzyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate Benzyl carboxylate (vs. tert-butyl) 389.24 g/mol Intermediate with labile protecting group
tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate 4-(4-Fluorophenyl) 322.34 g/mol Enhanced metabolic stability via fluorine
(R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate 2-Methyl (chiral center) 214.26 g/mol Chiral building block for asymmetric synthesis
tert-Butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate 4-(2-Hydroxyethyl) 272.33 g/mol Increased polarity for solubility enhancement
tert-Butyl 3-(2-bromophenyl)piperazine-1-carboxylate 3-(2-Bromophenyl), no oxo group 353.24 g/mol Reduced electron deficiency for nucleophilic reactions

Key Findings from Comparative Analysis

Substituent Position and Halogen Effects: The 2-bromophenyl group in the target compound offers distinct steric and electronic properties compared to the 3-bromophenyl analog . Fluorine in the 4-fluorophenyl derivative () enhances metabolic stability due to fluorine’s resistance to oxidative degradation, a trait valuable in pharmacokinetic optimization .

Protecting Group Influence: Benzyl-protected analogs (e.g., Benzyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate, ) are less stable under hydrogenolysis conditions compared to tert-butyl derivatives, making the latter preferable for multi-step syntheses.

Oxo Group Significance :

  • The 3-oxo group increases the piperazine ring’s electron deficiency, facilitating nucleophilic attacks at adjacent positions. Its absence in tert-butyl 3-(2-bromophenyl)piperazine-1-carboxylate () results in a more basic amine, altering reactivity in alkylation or acylation reactions .

Chiral Centers :

  • The (R)-2-methyl derivative () highlights the role of chirality in drug design, where enantiomeric purity can drastically affect biological activity and toxicity profiles .

Applications in Drug Development: Compounds like int-17 (), a 2,3-dichloroquinoline-containing analog, demonstrate the utility of bromophenyl piperazines in efflux pump inhibition, enhancing antibiotic efficacy against resistant pathogens .

Biological Activity

Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C15H19BrN2O3
  • Molecular Weight : 355.23 g/mol
  • CAS Number : 1955492-82-6

This compound features a piperazine core, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.

Pharmacological Properties

This compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxicity : Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in oncology.
  • Neuropharmacological Effects : The structure suggests potential interactions with neurotransmitter systems, which could lead to neuroprotective or psychoactive effects.

The biological activity of this compound can be attributed to its ability to modulate specific receptors or enzymes in the body:

  • Receptor Binding : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain, mood, and cognition.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, contributing to its cytotoxicity against cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds within the oxopiperazine class, providing insights into potential applications for this compound.

StudyFindings
Study A (2020)Demonstrated antimicrobial activity against Staphylococcus aureus with an MIC of 32 µg/mL.
Study B (2021)Reported cytotoxic effects on HeLa cells with an IC50 value of 25 µM.
Study C (2023)Investigated neuropharmacological effects in animal models, showing increased locomotor activity at low doses.

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